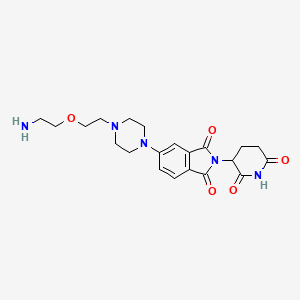
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound with the molecular formula C20H32Br2O8. This compound is characterized by its two bromine atoms attached to a benzene ring, which is further substituted with four ethoxy groups containing methoxyethoxy chains. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves a multi-step reaction process. One common method starts with the bromination of 1,4-dimethoxybenzene to form 1,4-dibromo-2,5-dimethoxybenzene. This intermediate is then subjected to etherification reactions with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., THF, ether).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,4-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.
科学的研究の応用
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is used in various scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and polymers.
Biology: In the study of molecular interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of advanced materials, including liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene involves its ability to undergo substitution reactions, allowing it to interact with various molecular targets. The bromine atoms serve as reactive sites for nucleophilic attack, facilitating the formation of new chemical bonds. The ethoxy chains provide solubility and flexibility, enhancing its interaction with different molecular environments.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)benzene
Uniqueness
1,4-Dibromo-2,5-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is unique due to its extended ethoxy chains, which provide enhanced solubility and flexibility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and specific molecular interactions.
特性
CAS番号 |
187754-76-3 |
|---|---|
分子式 |
C20H32Br2O8 |
分子量 |
560.3 g/mol |
IUPAC名 |
1,4-dibromo-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C20H32Br2O8/c1-23-3-5-25-7-9-27-11-13-29-19-15-18(22)20(16-17(19)21)30-14-12-28-10-8-26-6-4-24-2/h15-16H,3-14H2,1-2H3 |
InChIキー |
KXRDVQVPFSJHHI-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOC1=CC(=C(C=C1Br)OCCOCCOCCOC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)


![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)
